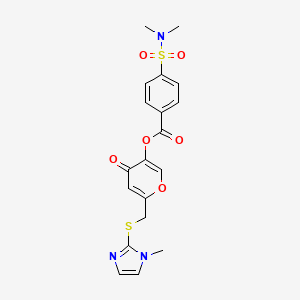

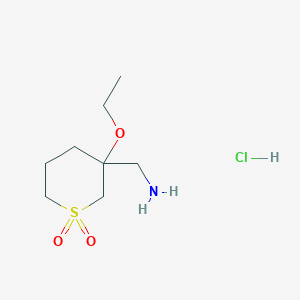

3-(2-Methoxybenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Methoxybenzamido)benzofuran-2-carboxamide” is a chemical compound. It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a benzofuran ring constructed by proton quantum tunneling . A specific synthesis method for a similar compound involves 8-aminoquinoline directed C–H arylation and transamidation chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . In the case of a similar compound, it was synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Applications De Recherche Scientifique

Novel Cyclohexene and Benzamide Derivatives from Marine-Associated Streptomyces

Research identified new compounds, including benzamide derivatives, from marine actinomycete Streptomyces sp. ZZ502. These compounds were investigated for potential biological activities, such as antimicrobial and anticancer properties, though none showed activity in the tested models. This study underscores the exploration of marine microorganisms for discovering novel chemical entities with potential scientific applications (Zhang et al., 2018).

Synthesis of Novel Heterocyclic Compounds

2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride was utilized for synthesizing new polycyclic heteroaromatic compounds. This research highlights the chemical versatility of benzofuran derivatives in synthesizing complex molecules with potential for diverse scientific applications, including pharmacological and material sciences (Patankar et al., 2008).

Neuroprotective and Antioxidant Effects

A study synthesized novel benzofuran-2-carboxamide derivatives, evaluating their neuroprotective and antioxidant activities. These compounds showed considerable protection against excitotoxic neuronal cell damage, suggesting their potential in treating neurodegenerative diseases and understanding the mechanisms of neuroprotection (Cho et al., 2015).

Regioselective Synthesis of Novel Carboxamides

Innovative synthesis methods led to novel naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity. This research contributes to the field of synthetic chemistry, offering new avenues for creating compounds with potential therapeutic and material applications (Xia & Lee, 2014).

Discovery and SAR of Benzamides as Bleaching Herbicides

Investigating the structure-activity relationship (SAR) of 2-methoxybenzamides led to discovering potent compounds with herbicidal activity, displaying a bleaching symptom on target plants. This research signifies the importance of chemical synthesis in developing new agrochemicals for weed management, providing insights into designing more efficient and selective herbicides (Zhang et al., 2021).

Propriétés

IUPAC Name |

3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-12-8-4-3-7-11(12)17(21)19-14-10-6-2-5-9-13(10)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZCGJZTRRFXKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2409938.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)

![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)

![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)